molecular formula C16H28N4O4S B2475951 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2178771-98-5

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2475951
CAS No.: 2178771-98-5
M. Wt: 372.48
InChI Key: SNZYDFSRZBUCDL-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, provided as a high-purity material for research applications. The structure of this molecule incorporates several pharmacologically relevant motifs, including a 4,5-dihydro-1H-1,2,4-triazol-5-one core (a reduced triazolone) and a piperidine ring functionalized with a propane-2-sulfonyl group. The integration of a cyclopropyl ring and a 2-methoxyethyl chain further enhances the molecular complexity and potential for specific target interaction. Compounds featuring the 1,2,4-triazole scaffold are found in various patented therapeutic agents, indicating their significance in medicinal chemistry research . Similarly, the cyclopropyl group is a common feature in many bioactive molecules . This unique combination of structural elements makes this compound a valuable chemical tool for screening campaigns, mechanism-of-action studies, and as a synthetic intermediate in the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-(1-propan-2-ylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S/c1-12(2)25(22,23)18-8-4-5-13(11-18)15-17-19(9-10-24-3)16(21)20(15)14-6-7-14/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZYDFSRZBUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)C2=NN(C(=O)N2C3CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

PropertyValue
Molecular Formula C18H21N5OS
Molecular Weight 355.5 g/mol
IUPAC Name This compound
Canonical SMILES COCCN1C(=N)N(C(=O)N1)C2CCCN(C2)S(=O)(=O)C(C)C

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
  • Antibacterial Properties : The compound has shown promise as an antibacterial agent, particularly against Gram-positive bacteria. In vitro assays revealed significant inhibition of bacterial growth at specific concentrations .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Study 1: Anticancer Activity

In a study assessing the cytotoxicity against MCF-7 breast cancer cells, the compound exhibited an IC50 value lower than 10 µM, indicating significant potency compared to standard chemotherapeutics .

Study 2: Antibacterial Efficacy

A screening for antibacterial activity revealed that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 70%, suggesting potential for development as an antibiotic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound A : 4-Cyclopropyl-2-(2-methoxyethyl)-5-[1-(octahydro-1H-indol-2-ylcarbonyl)-3-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ()

  • Key Difference : Replaces the propane-2-sulfonyl group with an indole-2-carbonyl substituent.
  • This difference likely alters solubility (logP) and target selectivity .

Compound B : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one ()

  • Key Difference : Contains a tetrazole ring and a coumarin-diazepine hybrid substituent.
  • Impact : The tetrazole group increases metabolic liability compared to the triazolone core, while the coumarin moiety adds fluorescence properties, suggesting divergent applications (e.g., imaging vs. therapeutic use) .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound Triazolone Cyclopropyl, propane sulfonyl ~450 1.8–2.5
Compound A () Triazolone Cyclopropyl, indole carbonyl ~500 2.5–3.2
Carfentrazone-ethyl () Triazolinone Ethyl ester, trifluoromethyl ~412 3.0–3.5
  • Analysis : The propane sulfonyl group reduces logP compared to the indole carbonyl (Compound A), suggesting better aqueous solubility. The trifluoromethyl group in carfentrazone-ethyl increases hydrophobicity, aligning with its herbicidal activity .

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